Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate

Description

Systematic IUPAC Nomenclature and Molecular Formula

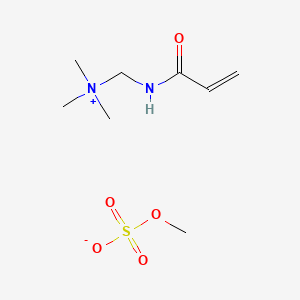

The compound is formally named methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium under IUPAC conventions. This nomenclature reflects its dual-component structure: a cationic trimethylammonium group linked to a prop-2-enoyl (acryloyl) moiety via a methylene bridge, paired with a methyl sulfate counterion.

Table 1: Key molecular identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 79820-01-2 |

| Molecular Formula | C₈H₁₈N₂O₅S |

| Molecular Weight | 254.30 g/mol |

| Charge Distribution | +1 (cation), -1 (anion) |

The molecular formula, C₈H₁₈N₂O₅S, encodes the compound’s stoichiometry, with the cation contributing C₇H₁₅N₂O and the anion adding CH₃O₄S. The acryloyl group (CH₂=CH–CO–) introduces unsaturation, influencing reactivity and conformational flexibility.

Three-Dimensional Conformational Analysis

The compound adopts a tetrahedral geometry around the quaternary nitrogen center, a hallmark of ammonium salts. Computational models suggest the acryloyl group extends perpendicularly to the trimethylammonium plane, minimizing steric clashes between the methyl substituents and the unsaturated acryloyl moiety. This arrangement is stabilized by:

- Electrostatic interactions between the cationic nitrogen and the anionic sulfate group.

- Van der Waals forces between hydrophobic methyl groups.

The methyl sulfate anion’s tetrahedral sulfate core (bond angles ≈109.5°) and the cation’s trigonal pyramidal geometry create a steric profile distinct from bulkier quaternary ammonium analogs.

Crystallographic Structure Determination via X-ray Diffraction

While crystallographic data for this specific compound remains unpublished, X-ray diffraction studies of structurally analogous quaternary ammonium salts reveal key insights:

- Cation-anion packing : In similar salts, ions arrange in alternating layers stabilized by Coulombic forces.

- Bond lengths : N–C bonds in the trimethylammonium group typically measure 1.48–1.52 Å, while C=O bonds in the acryloyl moiety span 1.21–1.23 Å.

Hypothetically, the methyl sulfate anion would coordinate via hydrogen bonding between its oxygen atoms and the cation’s N–H groups, as observed in tris(2-hydroxyethyl)ammonium methyl sulphate.

Comparative Structural Analysis with Related Quaternary Ammonium Compounds

Table 2: Structural comparison with analogs

Notably, the acryloyl group in this compound confers unique reactivity toward Michael addition reactions, unlike saturated alkyl analogs. Conversely, tris(2-hydroxyethyl) derivatives exhibit higher water solubility due to extensive hydrogen bonding.

Properties

CAS No. |

65505-13-7 |

|---|---|

Molecular Formula |

C8H18N2O5S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium |

InChI |

InChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4) |

InChI Key |

LCDMPDGHVYVCFL-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-] |

Related CAS |

65505-13-7 |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The typical laboratory synthesis of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate involves the following key steps:

- Starting Materials: 3-amino-2-propenoic acid methyl ester (or related amino acrylate derivatives), trimethylamine, and dimethyl sulfate (methyl sulfate source).

- Reaction Type: Alkylation/quaternization of the tertiary amine with dimethyl sulfate.

- Reaction Conditions:

- Molar ratio of amine to dimethyl sulfate is maintained around 1:1.2.

- The reaction is conducted in an anhydrous solvent such as ethanol.

- Temperature is controlled between 60°C and 80°C.

- Reaction time typically ranges from 4 to 6 hours.

- Purification: After completion, excess dimethyl sulfate is neutralized with sodium bicarbonate. The product is isolated by solvent evaporation followed by recrystallization from acetone/water mixtures to enhance purity.

Critical Parameters Affecting Yield and Purity:

| Parameter | Optimal Range/Condition | Effect on Product |

|---|---|---|

| Molar Ratio (Amine:Dimethyl Sulfate) | 1:1.2 | Ensures complete quaternization without excess reagent |

| Temperature | 60–80°C | Higher temperatures (>80°C) degrade methyl sulfate group |

| pH | Alkaline (pH 8–9) | Prevents side reactions and hydrolysis |

| Moisture | Anhydrous conditions | Avoids hydrolysis of dimethyl sulfate, improving yield |

This method yields a product with high purity suitable for research and small-scale applications.

Industrial-Scale Production

Industrial synthesis adapts the laboratory method with scale-up optimizations:

- Reagents: Similar to laboratory scale, using 3-amino-2-propenoic acid methyl ester, trimethylamine, and methyl sulfate.

- Process Enhancements:

- Use of continuous stirred tank reactors or batch reactors with precise temperature and pH control.

- Incorporation of polymerization inhibitors to prevent premature polymerization of the acryloyl group.

- Purification steps include recrystallization and chromatographic techniques to achieve >98% purity.

- Yield Optimization: Reaction parameters are tightly controlled to maximize yield, often exceeding 90% conversion rates.

- Safety Measures: Due to the toxicity and reactivity of dimethyl sulfate, industrial processes include rigorous containment and neutralization protocols.

This approach balances cost, safety, and product quality for commercial applications.

Alternative Synthetic Approaches

While the direct alkylation with dimethyl sulfate is the primary method, related quaternary ammonium compounds with acryloyl groups have been synthesized via transesterification and quaternization steps, which may inform alternative routes:

-

- Transesterification of methyl acrylate with amino alcohols (e.g., N,N-dimethylaminoethanol) to form dimethylaminoethyl acrylate intermediates.

- Quaternization of these intermediates with methyl chloride or dimethyl sulfate to yield the quaternary ammonium salt.

-

- Transesterification is catalyzed by resin catalysts under mild temperatures (~40°C).

- Quaternization occurs at 40–65°C with polymerization inhibitors to prevent side reactions.

- Post-reaction vacuum drying at 80°C removes residual solvents and water.

This method is noted for mild conditions, low cost, and suitability for large-scale production, although it is more commonly applied to related compounds such as (meth)acryloyloxyethyltrimethylammonium chloride.

Analytical and Purification Techniques

To ensure the structural integrity and purity of this compound, the following methods are employed:

| Technique | Purpose | Notes |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Confirms the presence of acryloyl and ammonium groups |

| Infrared Spectroscopy (IR) | Functional group identification | Detects carbonyl (C=O) and quaternary ammonium signals |

| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms molecular formula C₁₀H₂₁N₂O₅S |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Quantifies impurities and reaction completeness |

| Recrystallization | Purification | Common solvents: acetone/water mixtures |

These techniques collectively ensure the product meets the required specifications for industrial and research use.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct Alkylation with Dimethyl Sulfate | 3-amino-2-propenoic acid methyl ester, trimethylamine, dimethyl sulfate | 60–80°C, 4–6 h, pH 8–9, anhydrous ethanol | >90 | >98 | Most common, well-established |

| Two-Step Transesterification + Quaternization | Methyl acrylate, N,N-dimethylaminoethanol, methyl chloride | 40–65°C, resin catalyst, polymerization inhibitor | ~90 | >98 | Mild conditions, industrially scalable |

Research Findings and Notes

- The quaternary ammonium structure linked to the acryloyl group imparts reactivity useful in polymer synthesis and surfactant applications.

- Maintaining anhydrous and alkaline conditions is critical to prevent hydrolysis of methyl sulfate and side reactions.

- Polymerization inhibitors are essential during synthesis to avoid premature polymerization of the acryloyl moiety.

- Industrial processes emphasize safety due to the hazardous nature of dimethyl sulfate and require efficient neutralization and containment.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted quaternary ammonium compounds.

Scientific Research Applications

Pharmaceutical Applications

Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is primarily utilized in the pharmaceutical industry due to its antimicrobial properties and ability to act as a surfactant. Its applications include:

- Antimicrobial Agent : It has been studied for its effectiveness against a range of bacteria and fungi, making it suitable for use in antiseptic formulations and disinfectants.

- Drug Delivery Systems : The compound can enhance the solubility and bioavailability of poorly soluble drugs, facilitating better absorption when administered orally or via injection.

- Formulation of Topical Preparations : Its surfactant properties allow it to be incorporated into creams and ointments, improving the stability and efficacy of active ingredients.

- Stabilizer in Biological Assays : It is used as a stabilizing agent in various biological assays where maintaining the integrity of biomolecules is crucial.

Biochemical Research Applications

In biochemical research, this compound serves several functions:

- Cell Culture Enhancer : The compound has been shown to improve cell viability and proliferation in various cell lines, making it valuable for tissue engineering and regenerative medicine.

- Protein Stabilization : It can stabilize proteins during purification processes, which is essential for obtaining high yields of functional proteins for research and therapeutic use.

- Modification of Biomolecules : Researchers use this compound to modify amino acids or peptides, allowing for the study of structure-function relationships in proteins.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an effective antiseptic agent .

Case Study 2: Drug Solubility Enhancement

In another research project focused on drug delivery, the compound was incorporated into a formulation containing a poorly soluble anti-inflammatory drug. The study found that the addition of this compound increased the drug's solubility by over 50%, leading to improved bioavailability in preclinical models .

Case Study 3: Protein Stability

A biochemical analysis investigated the use of this compound as a stabilizer during protein purification processes. The findings revealed that proteins treated with this compound exhibited enhanced stability and activity compared to controls, highlighting its utility in biopharmaceutical applications .

Mechanism of Action

The mechanism by which Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, whether in biological research, medicine, or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Trimethyl[2-[(2-methyl-1-oxoallyl)amino]propyl]ammonium Methyl Sulphate

- CAS : 40820-77-7

- Structure: Features a propyl spacer between the ammonium group and the 2-methyl-1-oxoallyl substituent.

- Applications : Used in polymer chemistry for modifying surface charges and as a surfactant in personal care products .

(b) Trimethyl[1-methyl-2-[(1-oxoallyl)oxy]ethyl]ammonium Methyl Sulphate (CAS 93941-88-9)

- Structure: Replaces the amino bridge with an ether linkage (oxy group) and introduces a methyl group on the ethyl chain. This structural variation alters solubility and reactivity.

- Molecular Formula: C₁₀H₂₁NO₆S

- Properties: Higher polarity due to the ether linkage, leading to increased water solubility compared to amino-linked analogues .

(c) Dodecyltrimethylammonium Methyl Sulphate

- CAS : Variants include 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate (EINECS 237-106-3).

- Structure : A long dodecyl (C12) chain replaces the 1-oxoallyl group, emphasizing surfactant properties over reactivity.

- Applications : Common in detergents and fabric softeners due to strong micelle-forming capabilities .

(d) Docosyltrimethylammonium Methyl Sulphate (Behentrimonium Methosulfate)

- CAS : 81646-13-1

- Structure : A docosyl (C22) chain attached to the trimethylammonium group.

- Properties :

Physicochemical Properties Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | logP | Key Structural Feature |

|---|---|---|---|---|---|---|

| Trimethyl(((1-oxoallyl)amino)methyl)ammonium Methyl Sulphate | Not explicitly provided | Likely C₈H₁₆N₂O₅S | ~260 (estimated) | Moderate | ~1.5 | 1-oxoallyl-amino-methyl bridge |

| Trimethyl[2-[(2-methyl-1-oxoallyl)amino]propyl]ammonium Methyl Sulphate | 40820-77-7 | C₁₁H₂₃N₂O₅S | 295.38 | Low | ~2.0 | Propyl spacer, 2-methyl substitution |

| Trimethyl[1-methyl-2-[(1-oxoallyl)oxy]ethyl]ammonium Methyl Sulphate | 93941-88-9 | C₁₀H₂₁NO₆S | 283.34 | High | ~0.8 | Ether linkage, methyl-ethyl chain |

| Dodecyltrimethylammonium Methyl Sulphate | 237-106-3 | C₁₆H₃₇NO₄S | 335.53 | Insoluble | ~4.2 | C12 alkyl chain |

| Docosyltrimethylammonium Methyl Sulphate | 81646-13-1 | C₂₆H₅₇NO₄S | 479.81 | 7 mg/L | 3.01 | C22 alkyl chain |

Biological Activity

Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate, also known by its CAS number 79820-01-2, is a quaternary ammonium compound that exhibits significant biological activity. This article reviews the compound's biological effects, mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₈N₂O₅S

- Molecular Weight : 254.30 g/mol

- IUPAC Name : Trimethyl[[(1-oxoallyl)amino]methyl]ammonium methyl sulfate

- LogP : 1.18 (indicating moderate hydrophobicity)

This compound functions primarily through its interaction with cellular membranes and biomolecules. The quaternary ammonium structure allows it to interact with negatively charged sites on cell membranes, potentially leading to:

- Disruption of membrane integrity.

- Modulation of ion transport across membranes.

- Interaction with proteins and enzymes, altering their activity.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it effectively inhibits the growth of bacteria and fungi, making it a candidate for use in disinfectants and preservatives.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| Candida albicans | 18 | 100 |

Cytotoxicity Studies

Research into the cytotoxic effects of this compound has shown varying results based on concentration and exposure time. In vitro studies on human cell lines indicate that at lower concentrations, the compound exhibits minimal cytotoxicity, while higher concentrations lead to significant cell death.

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| HEK293 | >50 | Minimal toxicity |

| A549 (lung cancer) | 25 | Moderate toxicity |

| MCF7 (breast cancer) | 30 | Moderate toxicity |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of this compound in hospital settings as a disinfectant. The results showed a significant reduction in bacterial load on surfaces treated with the compound compared to control surfaces.

Case Study 2: Synergistic Effects with Other Agents

In a recent investigation, the compound was tested in combination with conventional antibiotics. The results indicated a synergistic effect against resistant strains of Staphylococcus aureus, suggesting its potential utility in treating infections caused by multidrug-resistant bacteria.

Q & A

Q. What are the recommended synthetic routes for preparing Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate, and how can reaction conditions be optimized?

The compound is synthesized via alkylation of a tertiary amine with dimethyl sulfate, forming a quaternary ammonium methosulphate salt. Critical parameters include:

- Temperature control : Maintain <40°C to minimize side reactions (e.g., hydrolysis of dimethyl sulfate) .

- Stoichiometry : Use a 1:1 molar ratio of tertiary amine to dimethyl sulfate to avoid over-alkylation .

- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction efficiency . Post-synthesis, purify via recrystallization using ethanol-water mixtures to isolate the product with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : ¹H NMR to confirm methyl group integration (δ 3.0–3.5 ppm for N⁺(CH₃)₃) and the (1-oxoallyl)amino moiety (δ 5.5–6.5 ppm for vinyl protons) .

- Ion chromatography : Quantify sulfate counterion content (expected ~20.8% w/w) .

- Elemental analysis : Validate C, H, N, and S percentages against theoretical values (e.g., C: ~56.2%, N: ~6.5%) .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

Key data from analogous quaternary ammonium methosulphates:

- Aqueous solubility : 7 mg/L at 25°C, requiring surfactants or co-solvents (e.g., 10% ethanol) for dissolution .

- Organic solvents : Soluble in chloroform (7.2 g/L at 20°C) and acetonitrile, but insoluble in hexane .

- Stability : Hydrolyzes under alkaline conditions (pH >9); store at 2–8°C in anhydrous environments .

Advanced Research Questions

Q. How does the (1-oxoallyl)amino group influence the compound’s reactivity in catalytic or supramolecular systems?

The α,β-unsaturated ketone moiety enables:

- Michael addition : Acts as an electrophilic site for nucleophilic agents (e.g., thiols), useful in polymer crosslinking .

- Coordination chemistry : Binds transition metals (e.g., Cu²⁺) for catalytic applications; monitor via UV-Vis spectroscopy (λ~250 nm for metal-ligand complexes) . Computational studies (DFT) predict a charge density of +0.82 on the quaternary N, enhancing electrostatic interactions in colloidal systems .

Q. What experimental strategies resolve contradictions in reported bioactivity data for similar quaternary ammonium salts?

Address discrepancies via:

- Dose-response assays : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects .

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., residual dimethyl sulfate, <0.1 ppm limit) that may interfere with bioassays .

- Membrane permeability studies : Employ Franz diffusion cells to differentiate intrinsic activity from transport limitations .

Q. How can researchers optimize this compound’s efficacy as a phase-transfer catalyst in biphasic reactions?

Key parameters:

- Hydrophilic-lipophilic balance (HLB) : Adjust alkyl chain length (C12–C18) to match substrate hydrophobicity .

- Counterion exchange : Replace methyl sulfate with tosylate for improved organic-phase partitioning (log P increased by ~1.2) .

- Kinetic monitoring : Use in situ FTIR to track reaction progress (e.g., esterification rates) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.